molecular formula C18H11ClO5 B5535058 {2-chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetic acid

{2-chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetic acid

Cat. No.: B5535058
M. Wt: 342.7 g/mol
InChI Key: OFYSZHOWCKXAQJ-UHFFFAOYSA-N
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Description

{2-chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetic acid is a complex organic compound with a unique structure that includes a chloro-substituted phenoxy group and an indene-derived moiety

Preparation Methods

The synthesis of {2-chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetic acid typically involves multiple steps. One common synthetic route includes the reaction of 2-chloro-4-hydroxyphenoxyacetic acid with 1,3-dioxo-1,3-dihydro-2H-indene-2-carbaldehyde under acidic conditions to form the desired product. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pH levels .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, often using reagents like sodium methoxide.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger molecules.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted phenoxyacetic acids and indene derivatives .

Scientific Research Applications

{2-chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of {2-chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds to {2-chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetic acid include:

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties .

Properties

IUPAC Name

2-[2-chloro-4-[(1,3-dioxoinden-2-ylidene)methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClO5/c19-14-8-10(5-6-15(14)24-9-16(20)21)7-13-17(22)11-3-1-2-4-12(11)18(13)23/h1-8H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYSZHOWCKXAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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